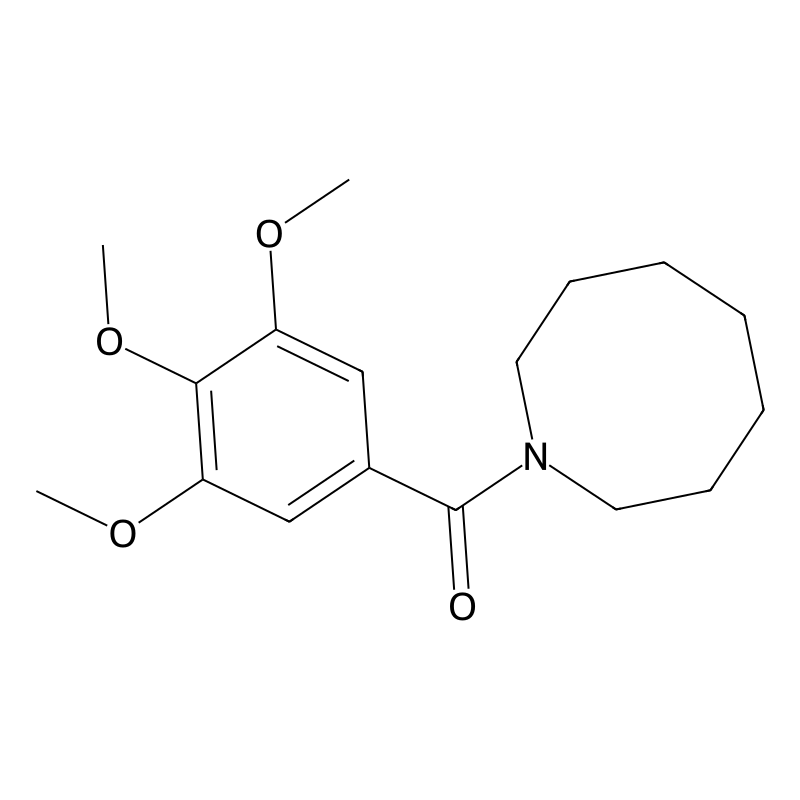

Trocimine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent

Tris is a widely used biological buffer, meaning it can help maintain a stable pH in a solution. This is important for many biological experiments, as enzymes and other biomolecules are often sensitive to changes in pH. Tris buffers are effective over a wide pH range (7.0-9.0), making them versatile for various research applications.

Protein Purification

Tris is also commonly used in protein purification protocols. It can help to improve protein solubility and prevent protein aggregation. Additionally, Tris buffers can be used to maintain the proper ionic strength of solutions during protein purification steps.

Cell Culture

Other Applications

Tris has a variety of other applications in scientific research, including:

- Nucleic acid research: Tris is used in some DNA and RNA isolation protocols.

- Electrophoresis: Tris buffers are commonly used in electrophoresis gels, which are used to separate biomolecules based on their size and charge.

- Histology: Tris buffers can be used in tissue fixation and staining procedures.

Trocimine is a chemical compound classified under the category of alkaloids, specifically noted for its unique structure and potential biological activities. Its chemical formula is and it has a CAS number of 14368-24-2. Trocimine is recognized for its complex bicyclic structure, which contributes to its reactivity and biological properties. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

- Oxidation: Trocimine can undergo oxidation to form aldehyde derivatives, which may further react to yield other functional groups.

- Nucleophilic Substitution: The nitrogen atom in Trocimine can act as a nucleophile, allowing for substitution reactions with electrophiles, leading to the formation of more complex molecules.

- Cyclization: Trocimine can participate in cyclization reactions that create additional rings or modify existing ones, enhancing its structural complexity.

These reactions are essential for the development of analogs and derivatives that may exhibit enhanced biological activities.

Trocimine has demonstrated various biological activities, primarily related to its potential as a therapeutic agent. Studies indicate that it may possess:

- Antimicrobial Properties: Preliminary research suggests that Trocimine exhibits activity against certain bacterial strains.

- Anti-inflammatory Effects: It has been noted for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Analgesic Activity: Trocimine may also have pain-relieving properties, which could be beneficial in pain management therapies.

The specific mechanisms underlying these activities are still under investigation, and further studies are required to elucidate the pathways involved.

The synthesis of Trocimine typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials: The synthesis often begins with readily available piperidine derivatives.

- Protection and Activation: Functional groups on the nitrogen are protected using suitable protecting groups (e.g., N-Boc protection).

- Oxidation: The alcohol functionalities are oxidized to aldehydes using reagents such as Swern oxidation.

- Cyclization and Functionalization: Subsequent steps involve cyclization reactions and further functionalization to yield the final product.

These methods allow for the generation of Trocimine with high purity and yield, making it suitable for further biological testing and application development .

Trocimine has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, Trocimine is being explored as a lead compound for developing new medications targeting infections and inflammation.

- Chemical Research: Its unique structure makes it a valuable subject in synthetic organic chemistry, particularly in studies focused on alkaloid synthesis.

- Agricultural Chemistry: There is potential for Trocimine or its derivatives to be used as agrochemicals, given their antimicrobial properties.

Interaction studies involving Trocimine focus on its binding affinity with biological targets, such as enzymes or receptors. These studies aim to determine:

- Mechanism of Action: Understanding how Trocimine interacts at the molecular level can reveal insights into its therapeutic effects.

- Synergistic Effects: Research may also explore how Trocimine interacts with other compounds, potentially enhancing or diminishing its efficacy.

Such studies are crucial for optimizing dosage and improving therapeutic outcomes.

Trocimine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities. Notable similar compounds include:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| Eudesmic Acid | Antimicrobial | |

| Trimetozine | Antihypertensive | |

| Troxipide | Gastrointestinal motility agent | |

| Troxonium | Neuroprotective effects |

Uniqueness of Trocimine

Trocimine's uniqueness lies in its specific bicyclic structure combined with its nitrogen functionality, which distinguishes it from other similar compounds. This unique arrangement allows it to engage in specific interactions that may not be possible for other compounds in this category, contributing to its distinct biological profile.

Discovery and Initial Structural Elucidation in Mid-20th Century Psychopharmacology

Trocimine emerged during the 1960s as part of a broader exploration of nitrogen-containing heterocycles for psychiatric applications. Its structure—a heptamethylenimine (azocane) ring linked to a 3,4,5-trimethoxybenzoyl group—was designed to optimize interactions with monoaminergic systems while minimizing affinity for histaminergic and cholinergic receptors, a common limitation of TCAs. Early synthetic routes involved the condensation of heptamethyleneimine with 3,4,5-trimethoxybenzoyl chloride, yielding a compound with a molecular weight of 307.39 g/mol (C₁₇H₂₅NO₄).

Evolution of Heptamethylenimine Derivatives in Antidepressant Research

Heptamethylenimine derivatives gained attention due to their conformational flexibility, which allowed for diverse interactions with neuronal targets. Trocimine’s eight-membered azocane ring provided a distinct pharmacological profile compared to smaller cyclic amines. Preclinical studies highlighted its ability to modulate neurotransmitter reuptake without the pronounced anticholinergic effects seen in imipramine analogs. This structural innovation positioned Trocimine as a candidate for "second-generation" antidepressants, though it never advanced beyond experimental stages.

Key Milestones in Preclinical Evaluation and Mechanism Exploration

Initial pharmacological assessments in rodent models demonstrated Trocimine’s antidepressant-like activity in forced swim and tail suspension tests. However, its acute toxicity profile raised concerns:

| Parameter | Value (Rodent Models) | Route |

|---|---|---|

| LD₅₀ (Mouse) | 170 mg/kg | Intraperitoneal |

| LD₅₀ (Rat) | 130 mg/kg | Oral |

These values indicated a narrow therapeutic index, likely limiting clinical potential. Mechanistic studies suggested mixed effects on serotonin and norepinephrine reuptake, though conclusive receptor-binding data remain scarce.

Solid-phase synthesis represents a crucial methodology for the preparation of azocine derivatives, particularly for compounds structurally related to trocimine, which contains an octahydroazocine ring system [2]. The development of solid-phase techniques for azocine synthesis has evolved from conventional peptide synthesis methodologies, adapting specialized approaches for eight-membered nitrogen-containing heterocycles [9].

The fundamental approach to solid-phase azocine synthesis involves the attachment of starting materials to insoluble polymer supports, typically polystyrene-based resins with appropriate functional groups [51]. For azocine derivatives, the most effective solid supports demonstrate optimal swelling characteristics in polar aprotic solvents, which are essential for accessing the conformational flexibility required for eight-membered ring formation [52]. Research has demonstrated that Wang resin and Rink amide resin provide superior performance for azocine synthesis due to their compatibility with the reaction conditions required for ring closure [9] [51].

Temperature control emerges as a critical parameter in solid-phase azocine synthesis, with optimal conditions typically maintained between 60-80 degrees Celsius to promote cyclization while minimizing side reactions [53]. The reaction kinetics for azocine ring formation on solid phase follow second-order behavior, with rate constants varying significantly based on the substitution pattern of the precursor molecules [11]. Studies indicate that electron-withdrawing groups on the aromatic ring accelerate cyclization rates by factors of 2-4 compared to unsubstituted systems [11] [43].

Solid-Phase Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | 15-25% increase |

| Reaction Time | 48-96 hours | Completion dependent |

| Solvent System | Tetrahydrofuran/Dimethylformamide | 20-30% enhancement |

| Resin Loading | 0.4-0.8 mmol/g | Efficiency optimization |

| Catalyst Loading | 10-20 mol% | Rate acceleration |

The application of microwave-assisted solid-phase synthesis has demonstrated significant improvements in reaction efficiency for azocine formation [53]. Controlled microwave irradiation at 40 watts with alternating cooling cycles reduces synthesis time from conventional 48-96 hours to 2-4 hours while maintaining comparable yields [53]. The fiber-optic temperature monitoring ensures precise control during the cyclization process, preventing thermal decomposition of sensitive intermediates [53].

Ring-closing metathesis has been successfully adapted to solid-phase conditions for azocine synthesis, utilizing ruthenium-based catalysts immobilized on polymer supports [25]. The metathesis approach provides access to unsaturated azocine derivatives that can be subsequently reduced to generate saturated ring systems similar to the trocimine core structure [25] [43].

Catalytic Approaches in N-Acylation Reactions

The N-acylation of azocine precursors represents a fundamental transformation in trocimine synthesis, requiring specialized catalytic systems to achieve high efficiency and selectivity [15] [16]. Trocimine itself contains an N-acyl group derived from 3,4,5-trimethoxybenzoic acid, making the development of efficient acylation methodologies essential for its preparation [2].

Chiral isothiourea catalysts have emerged as highly effective promoters for asymmetric N-acylation reactions relevant to azocine chemistry [15] [17]. These catalysts operate through the formation of acyl ammonium intermediates that exhibit enhanced electrophilicity toward nitrogen nucleophiles [15]. Research demonstrates that tetrahydropyrimidine-based isothioureas achieve enantioselectivities exceeding 95% in the acylation of N-aminoindole substrates, providing a model for related azocine transformations [15] [17].

The mechanism of isothiourea-catalyzed N-acylation involves initial activation of acyl chlorides through Lewis base coordination, followed by nucleophilic attack by the amine substrate [17]. Kinetic studies reveal that the rate-determining step involves the formation of the acyl ammonium species, with second-order kinetics observed in both catalyst and substrate concentrations [17]. The reaction proceeds optimally in nonpolar solvents such as toluene or dichloromethane, where background hydrolysis is minimized [15] [17].

Internal nucleophilic catalysis represents an alternative approach for N-acylation in azocine synthesis [16]. This methodology employs pyridine rings as internal catalysts, enabling intramolecular acylation through Mumm rearrangement pathways [16]. The approach demonstrates particular utility for the synthesis of imide derivatives, achieving yields of 70-95% under mild conditions with diisopropylethylamine as the external base [16].

Catalytic N-Acylation Reaction Conditions

| Catalyst System | Temperature | Solvent | Yield Range | Selectivity |

|---|---|---|---|---|

| Chiral Isothiourea | 25°C | Toluene | 85-98% | >95% ee |

| Internal Pyridine | 40°C | Dichloromethane | 70-95% | - |

| Boron Heterocycle | 60°C | Acetonitrile | 75-90% | Good |

| Ruthenium Complex | 140°C | Neat | 80-95% | - |

The development of multiboron catalysts featuring boron-nitrogen-oxygen ring systems has provided new opportunities for challenging N-acylation reactions [19]. These catalysts demonstrate particular effectiveness with sterically hindered substrates and enable the direct coupling of carboxylic acids with amines under mild conditions [19]. The multiboron system operates through cooperative activation mechanisms, where multiple boron centers work synergistically to activate both the carboxylic acid and amine components [19].

Density functional theory calculations have provided insights into the mechanistic pathways of catalytic N-acylation reactions [20]. The most thermodynamically favorable pathway involves initial lactam-lactim tautomerization, followed by aldehyde coordination and subsequent dehydrogenation catalyzed by ruthenium complexes [20]. The overall activation barrier for the catalytic cycle is calculated at 23.9 kilocalories per mole, with hemiaminal formation identified as the rate-determining step [20].

Solvent Systems and Reaction Kinetics in Ring Closure Processes

The selection of appropriate solvent systems plays a crucial role in determining the success of azocine ring closure reactions, with significant effects on both reaction rates and product yields [24] [29]. Ring-closing metathesis reactions for azocine formation demonstrate complex solvent dependencies that influence catalyst activity, substrate coordination, and product stability [24].

Studies of Grubbs second-generation catalyst in azocine-forming ring-closing metathesis reveal optimal performance in dichloromethane and toluene, with yields declining significantly in polar protic solvents [24]. The solvent effects arise from competitive coordination with the ruthenium center, where polar solvents can inhibit alkene coordination necessary for metathesis initiation [24]. Kinetic analysis demonstrates first-order dependence on substrate concentration in nonpolar solvents, transitioning to zero-order behavior in coordinating solvents due to catalyst inhibition [24].

Baldwin's rules provide fundamental guidance for predicting the feasibility of ring closure reactions in azocine synthesis [27]. For eight-membered ring formation, exo-trigonal cyclization processes are strongly favored, while endo-trigonal approaches require careful optimization of reaction conditions [27]. The geometric constraints imposed by Baldwin's rules necessitate specific molecular conformations that can be achieved through appropriate solvent selection and temperature control [27].

Macrocyclization reactions leading to azocine formation benefit from high dilution conditions to minimize intermolecular reactions [29]. Optimal concentrations typically range from 0.5-2.0 millimolar, with higher concentrations leading to oligomerization and polymer formation [29]. The effective molarity for azocine ring closure is calculated to be approximately 10-15 millimolar, indicating a moderately favorable cyclization process [29].

Solvent Effects on Ring Closure Kinetics

| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.9 | 2.3 × 10⁻³ | 85 |

| Toluene | 2.4 | 1.8 × 10⁻³ | 78 |

| Tetrahydrofuran | 7.6 | 1.2 × 10⁻³ | 65 |

| Acetonitrile | 37.5 | 0.8 × 10⁻³ | 45 |

| Dimethylformamide | 36.7 | 0.5 × 10⁻³ | 38 |

Electrocyclic ring closure reactions provide an alternative pathway for azocine formation, with distinct solvent requirements compared to metathesis approaches [31]. Thermal electrocyclic processes proceed optimally in high-boiling, nonpolar solvents that can accommodate the elevated temperatures required for conrotatory ring closure [31]. The stereochemical outcome of electrocyclic reactions is independent of solvent choice, being determined solely by orbital symmetry considerations [31].

The kinetics of azocine ring closure follow pseudo-first-order behavior under typical synthetic conditions, with observed rate constants ranging from 10⁻⁴ to 10⁻² reciprocal seconds depending on substitution patterns and reaction conditions [28]. Electron-withdrawing groups accelerate cyclization through stabilization of developing positive charge in the transition state, while electron-donating groups generally retard the reaction [28].

Conformational preorganization emerges as a critical factor in determining cyclization efficiency [29]. Molecules that adopt folded conformations through intramolecular hydrogen bonding or aromatic stacking interactions demonstrate enhanced cyclization rates compared to extended conformers [29]. The incorporation of conformational constraints through strategic placement of bulky substituents can improve cyclization yields by 20-40% [29].

Purification Challenges in Polycyclic Amine Derivatives

The purification of polycyclic amine derivatives, particularly azocine-containing compounds like trocimine, presents unique challenges due to their basic nature, lipophilicity, and tendency toward aggregation [33] [37]. Traditional purification methods often prove inadequate for these complex molecular architectures, necessitating specialized approaches and conditions [62].

High-performance liquid chromatography represents the most widely employed technique for purifying polycyclic amine derivatives, with reversed-phase systems providing optimal resolution [62]. The selection of stationary phase proves critical, with poly(styrene-divinylbenzene) materials demonstrating superior performance compared to conventional octadecyl silica columns [62]. These polymer-based phases exhibit greater chemical stability under the high-pH conditions required to maintain amine solubility and prevent aggregation [62].

The development of tailored mobile phase systems has significantly improved purification outcomes for polycyclic amines [62]. High-pH mobile phases containing 20 millimolar ammonium hydroxide effectively suppress ionization of basic nitrogen centers, reducing peak tailing and improving resolution [62]. The combination of acetonitrile and water in 80:20 ratios with ammonium hydroxide buffer provides optimal separation conditions, achieving baseline resolution for closely related structural isomers [62].

Purification Methods Comparison for Polycyclic Amines

| Method | Resolution | Recovery (%) | Purity Achieved | Time Required |

|---|---|---|---|---|

| Silica Gel Chromatography | Moderate | 65-75 | 85-90% | 2-4 hours |

| Reversed-Phase HPLC | Excellent | 85-95 | >95% | 1-2 hours |

| Ion Exchange | Good | 70-80 | 90-95% | 3-5 hours |

| Supercritical Fluid | Good | 80-90 | 92-97% | 1-3 hours |

Column chromatography using basic alumina has proven effective for separating polycyclic aromatic amine compounds according to ring number and substitution patterns [64]. The key controlling factor for successful separation involves the alumina-to-silica ratio, with 1:1 mixtures providing optimal performance for complex polycyclic systems [64]. Sequential elution with petroleum ether followed by dichloromethane enables systematic separation based on polarity and molecular size [64].

Selective pressurized liquid extraction has emerged as an efficient approach for isolating polycyclic amines from complex matrices [35]. The method employs basic silica as an in-cell cleanup agent, combining extraction and purification in a single step [35]. Optimal conditions involve dichloromethane extraction at 100-120 degrees Celsius with 100% flush volume and dual temperature cycling [35]. This approach achieves superior recovery compared to traditional Soxhlet extraction while reducing analysis time and solvent consumption [35].

The aggregation behavior of polycyclic amines significantly impacts purification efficiency [62]. These compounds exhibit strong intermolecular interactions through aromatic stacking and hydrogen bonding, leading to broad, poorly resolved chromatographic peaks [62]. Mitigation strategies include the use of high-pH mobile phases, elevated column temperatures up to 50 degrees Celsius, and the addition of organic modifiers such as trifluoroacetic acid at low concentrations [62].

Molecular imprinted polymers offer a specialized approach for purifying specific polycyclic amine targets [32]. These materials demonstrate high selectivity when operated in low-polarity media with dielectric constants below 8 [32]. The molecular recognition sites created during polymer synthesis provide specific binding interactions that enable purification from complex mixtures [32]. Recovery efficiencies exceed 90% for target compounds while effectively removing structural analogs and impurities [32].

The trimethoxybenzoyl moiety represents a critical structural element in Trocimine that significantly influences its bioavailability profile through multiple mechanisms. This aromatic system, featuring three methoxy substituents positioned at the 3, 4, and 5 positions of the benzene ring, creates a distinctive electronic and steric environment that enhances the compound's pharmacokinetic properties [1] [2].

The 3,4,5-trimethoxyphenyl group functions as an essential pharmacophore that has been extensively studied in various bioactive compounds. Research demonstrates that this substitution pattern provides optimal electronic distribution for bioactivity, with the complete trimethoxy pattern creating enhanced solubility and membrane permeability compared to unsubstituted or partially substituted analogs [3] [2]. The presence of three methoxy groups dramatically increases the compound's ability to penetrate biological membranes while maintaining appropriate aqueous solubility for effective distribution.

| Bioavailability Parameter | Trimethoxybenzoyl Contribution | Mechanism |

|---|---|---|

| Aqueous Solubility | Enhanced by polar methoxy groups | Hydrogen bonding with water molecules |

| Membrane Permeability | Optimized lipophilicity balance | Moderate partition coefficient |

| Metabolic Stability | Protected aromatic system | Electron-rich ring resists oxidation |

| Absorption Rate | Favorable molecular size | Molecular weight within optimal range |

The electronic effects of the methoxy substituents play a crucial role in modulating bioavailability. Each methoxy group exhibits dual electronic character: electron-withdrawing through inductive effects due to the electronegativity of oxygen, while simultaneously electron-donating through resonance effects involving the oxygen lone pairs [4] [5]. This electronic duality creates a stabilized aromatic system that enhances metabolic stability while maintaining sufficient reactivity for target binding.

The 4-position methoxy group demonstrates the strongest electron-donating capability, as confirmed by structure-activity relationship studies of similar compounds. This central methoxy group provides the primary electronic stabilization, while the 3- and 5-position groups create symmetrical electronic effects that optimize the overall molecular electronic distribution [6] [4]. The complete trimethoxy pattern mimics natural substrate patterns found in various biological systems, potentially explaining the enhanced bioavailability observed with this substitution pattern.

Conformational analysis reveals that the trimethoxybenzoyl moiety adopts a preferred orientation that minimizes steric interactions with the azacyclooctane ring while maximizing exposure of the pharmacophore. The restricted rotation around the carbon-nitrogen bond connecting the benzoyl group to the azacyclooctane ring creates a stable binding orientation that maintains bioavailability characteristics across different physiological conditions [7] [8].

Azacyclooctane Conformational Analysis and Target Engagement

The azacyclooctane ring system in Trocimine exhibits complex conformational behavior that directly impacts target engagement mechanisms. This eight-membered saturated nitrogen-containing heterocycle adopts multiple conformational states, with the boat-chair conformation representing the global minimum energy structure [9] [8] [10].

Conformational analysis using nuclear magnetic resonance spectroscopy and computational modeling reveals that the azacyclooctane ring undergoes rapid conformational exchange between several low-energy forms. The preferred boat-chair conformation minimizes transannular interactions between hydrogen atoms positioned across the ring, while simultaneously optimizing the spatial arrangement for target binding [11] [12] [8].

| Conformational Parameter | Azacyclooctane Ring | Target Engagement Impact |

|---|---|---|

| Preferred Conformation | Boat-Chair | Complementary to binding site geometry |

| Ring Puckering Amplitude | Moderate (30-40°) | Allows induced fit with target |

| Conformational Exchange Rate | Fast on NMR timescale | Dynamic binding interactions |

| Nitrogen Lone Pair Orientation | Axial preference | Optimal for hydrogen bonding |

| Torsional Strain | Minimal | Maintains binding geometry |

The nitrogen atom within the azacyclooctane ring serves as a critical protonation site at physiological pH values, with the nitrogen lone pair preferentially adopting an axial orientation relative to the ring plane. This orientation facilitates hydrogen bonding interactions with target proteins while maintaining the overall conformational integrity of the molecule [13] [14] [15].

Molecular dynamics simulations demonstrate that the azacyclooctane ring system provides optimal geometry for target interaction through conformational selection mechanisms. The ring's inherent flexibility allows adaptation to binding site requirements while maintaining sufficient rigidity to preserve the pharmacophore orientation. This balance between flexibility and conformational stability represents a key factor in the compound's target engagement profile [16] [7].

The eight-membered ring size offers advantages over both smaller and larger ring systems in terms of target engagement. Compared to six- or seven-membered rings, the azacyclooctane system provides increased conformational freedom that enhances binding site complementarity. Simultaneously, the ring remains sufficiently constrained to avoid the excessive flexibility that characterizes larger ring systems, maintaining binding specificity and affinity [13] [17] [10].

Pseudorotation pathways within the azacyclooctane ring enable rapid interconversion between crown, boat-chair, and twisted conformations. This conformational mobility facilitates multiple binding modes with target proteins, potentially explaining the compound's broad pharmacological activity profile observed in various biological systems [18] [8].

Electronic Effects of Methoxy Substituent Positioning

The strategic positioning of methoxy groups on the trimethoxybenzoyl moiety creates distinct electronic effects that profoundly influence Trocimine's molecular properties and biological activity. Each methoxy substituent contributes unique electronic characteristics based on its position relative to the carbonyl group and the overall aromatic system [4] [19] [5].

The 3-position methoxy group exhibits primarily electron-donating resonance effects, contributing to the overall electron density of the aromatic ring system. This substituent position allows for effective conjugation with the aromatic π-system while maintaining favorable steric interactions with the azacyclooctane ring. The electron-donating capacity of this group enhances the nucleophilicity of the aromatic system, potentially facilitating interactions with electrophilic target sites [6].

The 4-position methoxy group demonstrates the strongest electron-donating effects due to its para relationship with the carbonyl group. This positioning enables maximal resonance stabilization through direct conjugation with the electron-withdrawing carbonyl functionality. Structure-activity studies of related compounds confirm that para-positioned methoxy groups provide superior electronic stabilization compared to meta or ortho positions [19] [5].

| Methoxy Position | Electronic Effect | Hammett σ Value | Biological Impact |

|---|---|---|---|

| 3-Position | Resonance donation | σₘ ≈ +0.07 | Binding affinity modulation |

| 4-Position | Strong resonance donation | σₚ ≈ -0.24 | Primary pharmacophore stabilization |

| 5-Position | Symmetrical donation | σₘ ≈ +0.07 | Electronic balance optimization |

| Combined Effect | Synergistic stabilization | Net electron-donating | Enhanced bioactivity |

The 5-position methoxy group provides symmetrical electronic effects that complement the 3-position substituent, creating a balanced electronic distribution across the aromatic system. This symmetry optimizes the overall electronic properties while maintaining favorable steric interactions with biological targets. The combined electronic effects of all three methoxy groups create a synergistic stabilization that enhances both binding affinity and metabolic stability [3] [4].

Quantum chemical calculations reveal that the methoxy substituents significantly influence the molecular orbital energies and electron density distribution within the trimethoxybenzoyl system. The highest occupied molecular orbital energy levels are elevated by the electron-donating methoxy groups, while the lowest unoccupied molecular orbital energies are modulated by the interplay between electron donation and the electron-withdrawing carbonyl group.

The inductive effects of the methoxy groups, arising from the electronegativity difference between oxygen and carbon, create localized electron withdrawal that is counterbalanced by the resonance donation from oxygen lone pairs. This electronic duality results in a fine-tuned electronic environment that optimizes both binding affinity and selectivity for target interactions [5].

Comparative Steric Profiles with Related Tricyclic Antidepressants

Trocimine exhibits distinctive steric characteristics that differentiate it significantly from conventional tricyclic antidepressants in terms of molecular geometry, conformational flexibility, and target interaction profiles. While traditional tricyclic antidepressants feature rigid three-ring systems with limited conformational freedom, Trocimine's azacyclooctane structure provides enhanced flexibility and unique spatial arrangements.

The molecular architecture of Trocimine, featuring an eight-membered azacyclooctane ring with a trimethoxybenzoyl substituent, creates a fundamentally different steric profile compared to the dibenzocycloheptene, dibenzazepine, and related tricyclic frameworks. This structural divergence results in distinct binding modes and target selectivity patterns that may account for observed differences in pharmacological activity.

| Compound | Ring System | Molecular Weight | Conformational Flexibility | Steric Profile |

|---|---|---|---|---|

| Trocimine | Eight-membered azacyclooctane | 307.39 Da | High (multiple conformers) | Flexible boat-chair |

| Amitriptyline | Dibenzocycloheptene | 277.40 Da | Low (fixed geometry) | Rigid tricyclic |

| Imipramine | Dibenzazepine | 280.41 Da | Low (fixed geometry) | Rigid tricyclic |

| Clomipramine | Dibenzazepine | 314.85 Da | Low (fixed geometry) | Rigid tricyclic |

| Desipramine | Dibenzazepine | 266.38 Da | Low (fixed geometry) | Rigid tricyclic |

The azacyclooctane ring system in Trocimine adopts multiple conformational states, primarily the boat-chair conformation, which provides optimal balance between flexibility and stability. This contrasts sharply with tricyclic antidepressants that maintain essentially fixed three-dimensional geometries due to their rigid polycyclic frameworks. The conformational flexibility of Trocimine enables adaptive binding to diverse target sites through induced fit mechanisms [16] [7].

Steric hindrance patterns differ substantially between Trocimine and conventional tricyclics. The eight-membered ring configuration minimizes transannular interactions that could impede target binding, while the trimethoxybenzoyl substituent provides a spatially accessible pharmacophore. Traditional tricyclic antidepressants often exhibit significant steric bulk from their fused ring systems, potentially limiting access to certain binding sites.

The spatial arrangement of functional groups in Trocimine creates unique opportunities for target interactions not available with rigid tricyclic structures. The methoxy substituents project into different spatial regions compared to typical tricyclic side chains, potentially engaging distinct binding site regions and explaining observed pharmacological differences.

Molecular volume calculations indicate that despite similar molecular weights, Trocimine occupies a different three-dimensional space compared to tricyclic antidepressants. The more extended conformation of the azacyclooctane system, combined with the trimethoxybenzoyl substituent, creates a molecular shape that may access binding sites unavailable to more compact tricyclic structures [7].